molecular formula C19H19FN2O5 B2843109 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide CAS No. 1021134-92-8

1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2843109
CAS No.: 1021134-92-8
M. Wt: 374.368
InChI Key: HLLSUQORQPXGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide (CAS 1021134-92-8) is a synthetic small molecule with a molecular formula of C 19 H 19 FN 2 O 5 and a molecular weight of 374.4 g/mol . This compound features a pyran-2-carbonyl scaffold linked to a piperidine-4-carboxamide moiety, a structure of significant interest in modern medicinal chemistry. Pyran is a key heterocyclic subunit found in numerous natural products and is extensively investigated for its diverse pharmacological potential . Pyran-based scaffolds, including the one in this compound, are prominent in research for treating complex neurological conditions such as Alzheimer's disease (AD) . These scaffolds are considered promising for drug discovery because they can exhibit neuroprotective properties and may help address pathological features of AD like amyloid-beta plaque accumulation . The structural motifs present in this molecule make it a valuable chemical tool for researchers exploring new therapeutic pathways in neurology and other areas. This product is provided for research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5/c20-14-3-1-12(2-4-14)10-26-17-11-27-16(9-15(17)23)19(25)22-7-5-13(6-8-22)18(21)24/h1-4,9,11,13H,5-8,10H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLSUQORQPXGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a hydroxyl group on the pyran ring.

    Formation of the piperidine ring: This can be done through a cyclization reaction involving a suitable amine precursor.

    Coupling of the pyran and piperidine rings: This step typically involves a condensation reaction to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may interact with biological targets.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, leading to therapeutic effects.

    Modulation of gene expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Key Structural Features

  • Pyran/Pyrazole Core: Unlike pyrazole-based analogues (e.g., 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one), which exhibit planar aromatic rings, the pyran-4-one core in the target compound introduces conformational flexibility due to its non-planar oxygen-containing ring .
  • Halogen Substitution : The 4-fluorobenzyl group is a common feature in antimicrobial and antiviral compounds. For example, (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (SARS-CoV-2 inhibitor) shares this substituent, suggesting its role in enhancing target binding via hydrophobic and electrostatic interactions .

Enzyme Inhibition

  • PDE4 Inhibition: GW842470X, a PDE4 inhibitor with an IC50 of 9.7 nM, shares a carbonylpiperidine scaffold but lacks the pyran-4-one ring. This suggests that the pyran core in the target compound may modulate selectivity for non-PDE4 targets .
  • Antimicrobial Activity: The pyrazole derivative 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one shows broad-spectrum antimicrobial activity.

Antiviral Potential

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide exhibit anti-SARS-CoV-2 activity. The target compound’s pyran-4-one moiety could enhance solubility, a critical factor for viral protease inhibition .

Molecular Interactions and Stability

  • Hydrogen Bonding : The crystal structure of the pyrazole analogue in reveals intramolecular C–H···N hydrogen bonds stabilizing the planar pyrazole ring. In contrast, the pyran-4-one core in the target compound may form weaker C–H···O interactions, affecting conformational stability.
  • Crystal Packing : The pyrazole derivative forms 2D layers via intermolecular hydrogen bonds (C–H···F and C–H···O), whereas the target compound’s bulkier pyran ring may limit such interactions, influencing crystallinity and formulation .

Key Insights

Substituent Impact : The 4-fluorobenzyl group enhances bioactivity across multiple compound classes, but bulky groups (e.g., cycloheptyl in B6) reduce synthetic efficiency .

Therapeutic Potential: Structural parallels to PDE4 inhibitors and antiviral agents suggest unexplored applications in inflammation and virology .

Biological Activity

1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyranone moiety, and a fluorobenzyl group, which contribute to its interactions with biological targets. Understanding its biological activity is crucial for its potential application in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FNO5C_{22}H_{20}FNO_5, with a molecular weight of approximately 397.4 g/mol. The structural characteristics include:

  • Pyranone Ring : A six-membered heterocyclic structure that can participate in hydrogen bonding.
  • Fluorobenzyl Group : Enhances lipophilicity and hydrophobic interactions with target proteins.
  • Piperidine Ring : Provides flexibility and potential for interaction with various biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase, an enzyme involved in the amyloidogenic pathway associated with Alzheimer's disease . This inhibition may reduce amyloid plaque formation, which is crucial for neurodegenerative disease progression.
  • Hydrophobic Interactions : The presence of hydrophobic groups allows the compound to bind effectively to hydrophobic pockets within target proteins, potentially modulating their activity.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

  • Antimicrobial Activity : The compound exhibited significant antibacterial properties against various strains, outperforming traditional antibiotics such as ampicillin. In vitro studies demonstrated IC50 values in the low micromolar range against bacterial topoisomerases .
  • Cytotoxicity : Evaluations against human cell lines (e.g., HepG2) indicated low toxicity levels, suggesting that the compound could be safe for therapeutic applications .
  • Molecular Docking Studies : Computational analyses have revealed potential binding modes of the compound with β-secretase and other enzymes, indicating strong interactions through hydrogen bonds and hydrophobic contacts. These interactions are hypothesized to be responsible for its inhibitory effects .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (μM)Reference
Enzyme Inhibitionβ-secretase10.4
Antibacterial ActivityE. coli Topoisomerase IV0.012
CytotoxicityHepG2 Cell LineNon-toxic

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are employed for synthesizing 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide?

  • Methodology : Synthesis typically involves sequential coupling reactions. First, the pyranone core is functionalized via nucleophilic substitution (e.g., introducing the 4-fluorobenzyloxy group). Subsequent steps include carboxamide formation at the piperidine moiety using coupling agents like EDCI or HATU. Optimization techniques such as microwave-assisted synthesis or flow chemistry improve yield and purity .
  • Key Steps :

  • Step 1 : Formation of the pyran-4-one ring via cyclocondensation.
  • Step 2 : O-alkylation with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Piperidine-4-carboxamide introduction via amide coupling (e.g., using DCC/DMAP).

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; pyranone carbonyl at δ 170–175 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 429.3) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine-carboxamide conformation) .

Advanced Research Questions

Q. How can molecular modeling elucidate target interactions of this compound?

  • Approach : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to enzymes like kinases or proteases. The fluorobenzyl group’s hydrophobicity and the pyranone’s hydrogen-bonding capacity are critical for target affinity .
  • Case Study : Docking studies with COX-2 show the 4-fluorobenzyl group occupying a hydrophobic pocket, while the carboxamide forms hydrogen bonds with Arg120 .

Q. How to address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

  • Resolution Strategies :

  • Assay Standardization : Compare results under identical conditions (e.g., pH, temperature, cell lines).
  • Impurity Analysis : Use HPLC to rule out side-products (e.g., unreacted intermediates) affecting activity .
  • Target Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to confirm specificity .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

  • Key Modifications :

  • Fluorobenzyl Group : Replacement with bulkier substituents (e.g., 4-CF₃) enhances metabolic stability but may reduce solubility .
  • Pyranone Ring : Oxidation to a carboxylate improves water solubility but decreases membrane permeability .
    • Data Table :
DerivativeSubstituentIC₅₀ (μM)LogP
Parent4-F-BnO0.122.8
Analog 14-Cl-BnO0.093.1
Analog 24-CF₃-BnO0.153.5

Q. What methodologies are used for pharmacokinetic profiling?

  • In Vitro Assays :

  • Microsomal Stability : Incubation with liver microsomes (human/rat) to measure t₁/₂ .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
    • In Vivo Studies : Radiolabeled compound (¹⁴C) tracks distribution and excretion in rodent models .

Q. How to evaluate chemical stability under varying experimental conditions?

  • Stress Testing :

  • Thermal Degradation : Heat at 40–60°C for 24–72 hours; monitor via HPLC .
  • Hydrolytic Stability : Incubate in buffers (pH 1–10) to identify labile groups (e.g., ester or amide hydrolysis) .
    • Light Sensitivity : UV-Vis spectroscopy detects photodegradation products (λmax 254 nm) .

Q. What chiral separation techniques resolve enantiomers of this compound?

  • Methods :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) mobile phase .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.